molecular formula C10H11NO5 B1394022 6-(1,3-Dioxan-5-yloxy)nicotinic acid CAS No. 1287217-87-1

6-(1,3-Dioxan-5-yloxy)nicotinic acid

Cat. No.: B1394022
CAS No.: 1287217-87-1
M. Wt: 225.2 g/mol
InChI Key: SRRHBHKUGURTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-Dioxan-5-yloxy)nicotinic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nicotinic acid moiety linked to a 1,3-dioxane ring through an ether bond. The presence of both the nicotinic acid and the 1,3-dioxane ring imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dioxan-5-yloxy)nicotinic acid typically involves the following steps:

    Formation of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be synthesized through the acid-catalyzed reaction of ethylene glycol with formaldehyde.

    Etherification: The 1,3-dioxane ring is then reacted with 6-hydroxynicotinic acid under basic conditions to form the ether bond, resulting in this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dioxan-5-yloxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The nicotinic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form reduced nicotinic acid derivatives.

    Substitution: The 1,3-dioxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nicotinic acid moiety may yield carboxylic acids, while substitution reactions on the 1,3-dioxane ring can introduce various functional groups.

Scientific Research Applications

6-(1,3-Dioxan-5-yloxy)nicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxan-5-yloxy)nicotinic acid involves its interaction with specific molecular targets. The nicotinic acid moiety can interact with receptors or enzymes, modulating their activity. The 1,3-dioxane ring may also contribute to the compound’s overall biological activity by affecting its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A simpler compound with similar biological activities but lacking the 1,3-dioxane ring.

    1,3-Dioxane Derivatives: Compounds containing the 1,3-dioxane ring but without the nicotinic acid moiety.

Uniqueness

6-(1,3-Dioxan-5-yloxy)nicotinic acid is unique due to the combination of the nicotinic acid and 1,3-dioxane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(1,3-dioxan-5-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-10(13)7-1-2-9(11-3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRHBHKUGURTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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